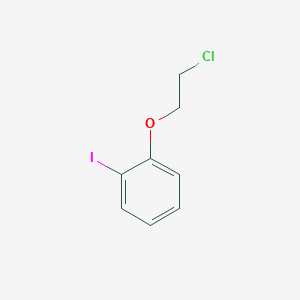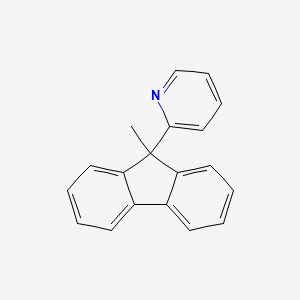
2-(9-Methyl-9H-fluoren-9-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Methyl-9H-fluoren-9-YL)pyridine is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are characterized by their fused benzene and cyclopentene rings. This particular compound features a pyridine ring attached to the fluorene structure, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Methyl-9H-fluoren-9-YL)pyridine typically involves the following steps:
Bromination: The starting material, 9-methyl-9H-fluorene, undergoes bromination to introduce a bromine atom at the desired position.
Formation of Pyridine Ring: The brominated compound is then reacted with pyridine derivatives under specific conditions to form the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(9-Methyl-9H-fluoren-9-YL)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halogenated and alkylated derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
2-(9-Methyl-9H-fluoren-9-YL)pyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and processes.
Industry: It is utilized in the production of materials and chemicals for various industrial applications.
Wirkmechanismus
2-(9-Methyl-9H-fluoren-9-YL)pyridine is similar to other fluorene derivatives, such as 9-methyl-9H-fluorene and 9-fluorenylmethyl chloroformate. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the pyridine ring adds additional functionality and versatility to the compound.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9H-fluorene
9-Fluorenylmethyl chloroformate
9-Methyl-9H-fluoren-2-ylamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
629624-83-5 |
|---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
2-(9-methylfluoren-9-yl)pyridine |
InChI |
InChI=1S/C19H15N/c1-19(18-12-6-7-13-20-18)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-13H,1H3 |
InChI-Schlüssel |
DGRGEGVXEKKEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


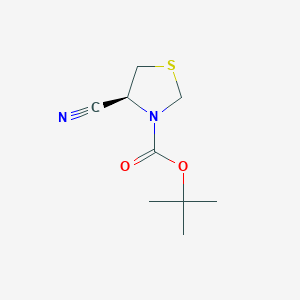
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
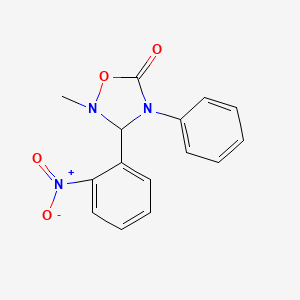
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
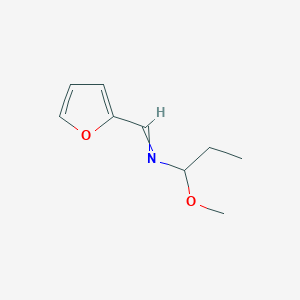
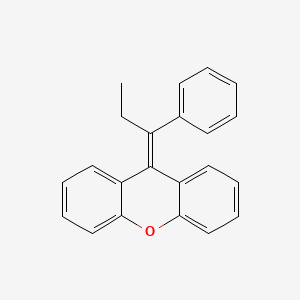
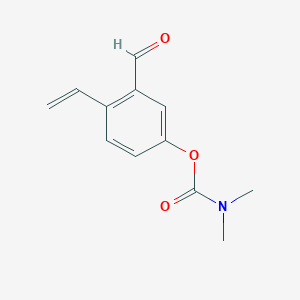
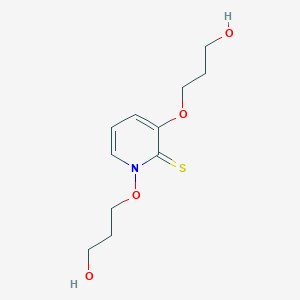
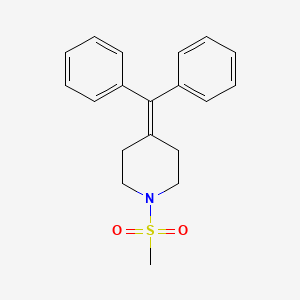
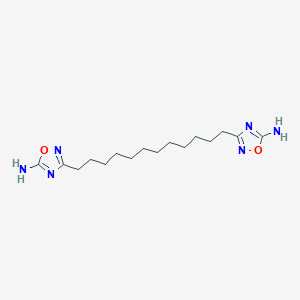
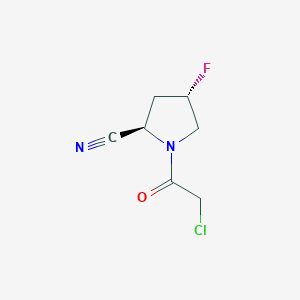
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
